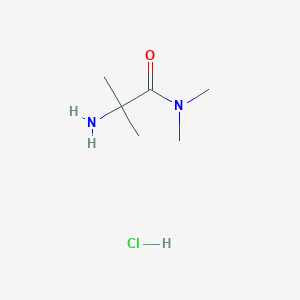
2-Methyl-N-(3-pyridinylcarbonyl)alanine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One study focuses on the synthesis of 3-substituted 2-thiooxo-2,3-dihydropyrimidin-4(3H)-ones through the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids, demonstrating the potential of this compound in the creation of heterocyclic compounds with applications in medicinal chemistry and materials science (Urleb, Stanovnik, & Tiŝler, 1990).
Food Science and Browning Reactions
Another application is found in food science, where the formation of N-substituted pyrrole-2-aldehydes during the browning reaction between D-xylose and selected amino acids was investigated. This study provides insights into the chemical processes involved in food preparation and preservation (Kato & Fujimaki, 1968).
Antimicrobial Applications
Research on the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester has shown significant antimicrobial activity. This application highlights the potential of 2-Methyl-N-(3-pyridinylcarbonyl)alanine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Materials Science and Photoluminescence
In materials science, coordination polymers based on semi-rigid alanine ligands have been synthesized, showing promising photoluminescence, magnetic, and photocatalytic properties. This research demonstrates the compound's utility in developing novel materials with potential applications in sensing, imaging, and environmental remediation (Liang et al., 2017).
Biochemical and Enzymatic Studies
Enzymatic synthesis and chromatographic purification of L-3-[11C]-lactic acid via D, L-3-[11C]-alanine have been explored, indicating the compound's role in biochemical studies and tracer development for medical imaging (Kloster & Laufer, 1980).
Propriétés
IUPAC Name |
2-methyl-2-(pyridine-3-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,9(14)15)12-8(13)7-4-3-5-11-6-7/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMFEMGDZFJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-pyridinylcarbonyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)









